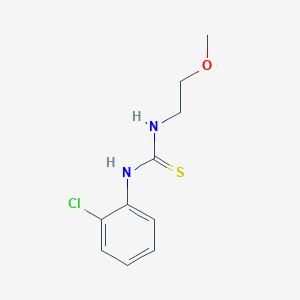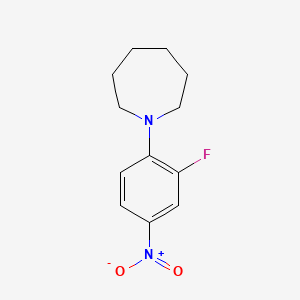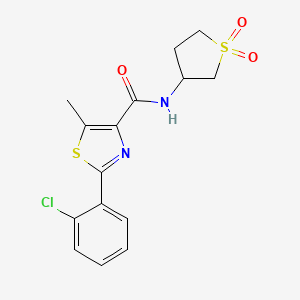
4,4-bis(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-bis(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone, commonly known as L-741,626, is a chemical compound that belongs to the isoquinolinone class of compounds. It is a potent and selective antagonist of the dopamine D1 receptor and has been extensively studied for its potential therapeutic applications in treating neurological and psychiatric disorders.
Mecanismo De Acción
L-741,626 acts as a competitive antagonist of the dopamine D1 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in dopamine signaling in the brain, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects
L-741,626 has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can have effects on motor function, reward, and motivation. It has also been shown to decrease the activity of the prefrontal cortex, which is involved in executive function and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-741,626 in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise manipulation of dopamine signaling in the brain. However, one limitation is that it is not currently approved for clinical use, which limits its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on L-741,626. One area of interest is the potential therapeutic applications of L-741,626 in treating addiction, particularly to stimulant drugs like cocaine and methamphetamine. Another area of interest is the potential use of L-741,626 in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to better understand the biochemical and physiological effects of L-741,626 and its potential therapeutic applications in treating neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of L-741,626 involves a multi-step process that begins with the reaction of 4-methylphenylacetonitrile with methylamine to form N-methyl-4-methylphenylacetamide. This intermediate is then reacted with 2-chloro-3,4-dimethoxybenzoic acid to form the corresponding amide, which is then cyclized using sodium hydride and dimethylformamide to yield the final product, L-741,626.
Aplicaciones Científicas De Investigación
L-741,626 has been extensively studied for its potential therapeutic applications in treating neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D1 receptor, which is involved in the regulation of several physiological processes, including motor function, reward, and motivation. L-741,626 has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
4,4-bis(4-methylphenyl)-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-24-22(23)25/h3-14H,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKIVFGLFJMMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3CNC2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-bis(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(allylthio)-4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5108707.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5108720.png)


![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)

methyl]propanamide](/img/structure/B5108770.png)
![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)

![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)